molecular formula C25H15NO9 B1664180 5-Carboxyfluorescein N-succinimidyl ester CAS No. 92557-80-7

5-Carboxyfluorescein N-succinimidyl ester

Cat. No.: B1664180
CAS No.: 92557-80-7
M. Wt: 473.4 g/mol
InChI Key: GECIDMICWWDIBO-UHFFFAOYSA-N
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Description

5-Carboxyfluorescein N-succinimidyl ester: is a fluorescent dye commonly used in biological and chemical research. It is a derivative of fluorescein, which is known for its bright green fluorescence. This compound is particularly valuable for its ability to covalently bind to amine groups on proteins and other biomolecules, making it an essential tool for labeling and tracking cells and molecules in various experimental settings .

Mechanism of Action

Target of Action

5-Carboxyfluorescein N-succinimidyl ester (5-FAM SE) primarily targets intracellular molecules, notably lysine residues and other amine sources . It is a fluorescent cell staining dye that is used to label cells for various biological studies .

Mode of Action

5-FAM SE is cell permeable and covalently couples to its targets via its succinimidyl group . This covalent coupling allows the fluorescent dye to be retained within cells for extended periods .

Biochemical Pathways

The primary biochemical pathway involved in the action of 5-FAM SE is the esterase-catalyzed hydrolysis of the compound. Upon diffusion into the cell, intracellular esterases cleave the acetate group to generate CFSE, which interacts with cellular amines via its succinimidyl groups to generate a highly fluorescent green dye .

Pharmacokinetics

The pharmacokinetic properties of 5-FAM SE are largely determined by its cell permeability and covalent binding to intracellular molecules. The compound’s ability to permeate cell membranes allows it to enter cells freely . Once inside the cell, it covalently binds to intracellular molecules, which prevents it from being easily removed or degraded .

Result of Action

The primary result of 5-FAM SE action is the generation of a highly fluorescent green dye within cells . This fluorescence can be used to track cell migration and proliferation, both in vitro and in vivo . The progressive halving of CFSE fluorescence within daughter cells following each cell division allows for the monitoring of cell proliferation .

Action Environment

The action of 5-FAM SE can be influenced by various environmental factors. For instance, the compound should be stored under desiccating conditions and at temperatures below 0°C to maintain its stability . It should also be protected from light and moisture to prevent decomposition . High concentrations of 5-FAM SE can be toxic for cells , so optimal labeling conditions should be used to minimize toxicity while maximizing fluorescence .

Biochemical Analysis

Biochemical Properties

5-Carboxyfluorescein N-succinimidyl ester plays a crucial role in biochemical reactions due to its ability to covalently bind to primary amines in proteins and other biomolecules . This binding occurs through the succinimidyl ester group, which reacts with the amine groups of lysine residues in proteins . The resulting conjugates are highly stable and resistant to hydrolysis, making them ideal for long-term studies . This compound is commonly used to label antibodies, enabling their detection in various assays such as Western blotting, ELISA, and fluorescence microscopy .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. When introduced into cells, it can influence cell function by labeling intracellular proteins and peptides . This labeling allows researchers to monitor cell signaling pathways, gene expression, and cellular metabolism . For example, this compound is often used to track lymphocyte migration and proliferation, providing insights into immune responses and cellular dynamics .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with primary amines in biomolecules . This interaction is facilitated by the succinimidyl ester group, which reacts with the amine groups of lysine residues . Once bound, the fluorescent properties of this compound allow researchers to visualize and track the labeled biomolecules . This mechanism is particularly useful in studying enzyme activity, protein-protein interactions, and cellular localization of specific proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is influenced by factors such as temperature, pH, and exposure to light . While this compound is generally stable, prolonged exposure to harsh conditions can lead to degradation and loss of fluorescence . Long-term studies have shown that the compound can be retained within cells for extended periods, allowing researchers to monitor cellular processes over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal concentrations, the compound effectively labels target biomolecules without causing significant toxicity . At high doses, this compound can exhibit toxic effects, including cell death and disruption of cellular functions . Researchers must carefully optimize the dosage to achieve the desired labeling while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways within cells. Once inside the cell, the compound can interact with intracellular enzymes and cofactors, influencing metabolic flux and metabolite levels . The covalent binding of this compound to proteins can also affect their activity and stability, further impacting cellular metabolism . These interactions provide valuable insights into the metabolic processes and regulatory mechanisms within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its effectiveness as a labeling reagent. The compound is cell-permeable and can diffuse across cell membranes to reach intracellular targets . Once inside the cell, this compound can be transported to various cellular compartments, depending on the presence of specific transporters and binding proteins . This distribution pattern allows researchers to study the localization and dynamics of labeled biomolecules .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications of the labeled proteins . The compound can be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on the nature of the target protein . This localization is crucial for studying the function and activity of proteins within different cellular contexts .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Carboxyfluorescein N-succinimidyl ester typically involves the reaction of 5-carboxyfluorescein with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions to form the ester linkage .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 5-Carboxyfluorescein N-succinimidyl ester primarily undergoes substitution reactions. The succinimidyl ester group is highly reactive towards nucleophiles, particularly primary amines, forming stable amide bonds .

Common Reagents and Conditions:

    Nucleophiles: Primary amines (e.g., lysine residues on proteins)

    Solvents: Aqueous buffers (e.g., phosphate-buffered saline) or organic solvents (e.g., DMF, DMSO)

    Conditions: Mild temperatures (room temperature to 37°C), neutral to slightly basic pH (pH 7-8)

Major Products: The major product of the reaction between this compound and a primary amine is a fluorescently labeled amide .

Comparison with Similar Compounds

Uniqueness: 5-Carboxyfluorescein N-succinimidyl ester is unique due to its specific reactivity towards primary amines and its ability to form stable, covalent bonds with biomolecules. This stability makes it particularly valuable for long-term cell tracking and labeling studies .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H15NO9/c27-13-2-5-17-19(10-13)33-20-11-14(28)3-6-18(20)25(17)16-4-1-12(9-15(16)24(32)34-25)23(31)35-26-21(29)7-8-22(26)30/h1-6,9-11,27-28H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECIDMICWWDIBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H15NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376328
Record name 5-Carboxyfluorescein N-succinimidyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92557-80-7
Record name 5-Carboxyfluorescein N-succinimidyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[[3â??,6â??-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9â??-[9H]xanthen]-5-yl)carbonyl]oxy]-2,5-pyrrolidinedione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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